2-Fluoro-3-pyridin-4-ylaniline;dihydrochloride
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Overview
Description
2-Fluoro-3-pyridin-4-ylaniline;dihydrochloride is a chemical compound with the molecular formula C11H9FN2.2HCl. It is a fluorinated pyridine derivative, which is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-pyridin-4-ylaniline;dihydrochloride typically involves the fluorination of pyridine derivatives. One common method is the selective fluorination of 3-pyridin-4-ylaniline using fluorinating agents such as Selectfluor® . The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-pyridin-4-ylaniline;dihydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the pyridine ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as potassium fluoride (KF) and tetrabutylammonium fluoride (Bu4NF) for substitution reactions . Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used for oxidation and reduction reactions, respectively .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Fluoro-3-pyridin-4-ylaniline;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-pyridin-4-ylaniline;dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and interactions with other molecules . This can affect various biological processes and pathways, making it a valuable compound for research .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties.
3-Fluoropyridine: Another fluorinated pyridine with the fluorine atom at a different position on the ring.
4-Fluoropyridine: A fluorinated pyridine with the fluorine atom at the 4-position.
Uniqueness
2-Fluoro-3-pyridin-4-ylaniline;dihydrochloride is unique due to the presence of both the fluorine atom and the aniline group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-fluoro-3-pyridin-4-ylaniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2.2ClH/c12-11-9(2-1-3-10(11)13)8-4-6-14-7-5-8;;/h1-7H,13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEAKVVTBCZHPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)F)C2=CC=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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